(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine is a chiral cyclopropane derivative with significant interest in medicinal chemistry. This compound features a cyclopropane ring substituted with a benzyloxy group and two fluorine atoms on the phenyl ring, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl alcohol.
Formation of Benzyloxy Intermediate: The benzyl alcohol is converted to the benzyloxy intermediate through a Williamson ether synthesis, using a suitable base such as sodium hydride and benzyl bromide.
Cyclopropanation: The benzyloxy intermediate undergoes cyclopropanation using a Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to form the cyclopropane ring.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the cyclopropanation step and employing more efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the benzyloxy group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.
Reduction: Benzyloxy group reduced to benzyl alcohol.
Substitution: Fluorine atoms substituted with methoxy groups.
Scientific Research Applications
(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
(1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine vs. (1R,2S)-2-(2-(Benzyloxy)-4-fluorophenyl)cyclopropanamine: The additional fluorine atom in the former may enhance its biological activity or alter its pharmacokinetic properties.
This compound vs. (1R,2S)-2-(2-(Methoxy)-3,5-difluorophenyl)cyclopropanamine: The benzyloxy group in the former provides a bulkier substituent, potentially affecting its binding affinity to targets.
Comparison with Similar Compounds
- (1R,2S)-2-(2-(Benzyloxy)-4-fluorophenyl)cyclopropanamine
- (1R,2S)-2-(2-(Methoxy)-3,5-difluorophenyl)cyclopropanamine
- (1R,2S)-2-(2-(Benzyloxy)-3-fluorophenyl)cyclopropanamine
This detailed overview provides a comprehensive understanding of (1R,2S)-2-(2-(Benzyloxy)-3,5-difluorophenyl)cyclopropanamine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10/h1-7,12,15H,8-9,19H2/t12-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEABGXGNJUOXAX-SWLSCSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.